![molecular formula C21H19ClN6O2S B2769750 2-((3-(4-氯苯甲基)-3H-[1,2,3]噻唑并[4,5-d]嘧啶-7-基)硫)-N-(2-乙氧基苯基)乙酰胺 CAS No. 941956-15-6](/img/structure/B2769750.png)

2-((3-(4-氯苯甲基)-3H-[1,2,3]噻唑并[4,5-d]嘧啶-7-基)硫)-N-(2-乙氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

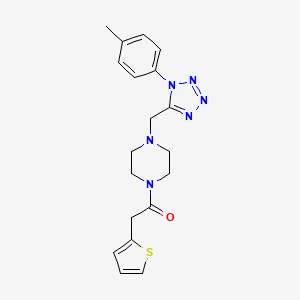

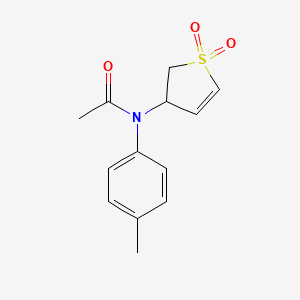

The compound “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide” is a complex organic molecule. It has a molecular formula of C23H22ClN7OS and an average mass of 479.985 Da .

Synthesis Analysis

While specific synthesis details for this exact compound were not found, similar compounds have been synthesized through reactions involving hydrazonoyl halides . The synthesis of related compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazolo[4,5-d]pyrimidine core, a chlorobenzyl group, a thioacetamide group, and an ethoxyphenyl group . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 328–330 °C . Its IR spectrum shows peaks at 3,375, 3,100 (2NH), and 1,701 (C=O). Its 1H NMR (DMSO-d6) spectrum shows various peaks, including δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), and 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .

科学研究应用

Synthesis of Pharmaceutically Active Compounds

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, to which our compound belongs, are recognized for their potential as pharmaceutically active compounds . The synthesis process of these derivatives is crucial as they can lead to the development of new medications.

Development of Anticancer Agents

Some derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine ring system have been evaluated for their antiproliferative activities against various human cancer cell lines . This suggests that our compound could be a candidate for further research in cancer treatment.

Inhibition of Enzymatic Activity

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been used to design inhibitors for enzymes like LSD1, which play a role in epigenetic regulation . These inhibitors can be significant for treating diseases where epigenetic factors are involved.

Designing New LSD1 Inhibitors

Continuing from the previous point, the compound has been part of the design for new classes of LSD1 inhibitors. LSD1 is a target for drug development in various diseases, including certain types of cancer .

Creation of Molecular Libraries

Derivatives of [1,2,3]triazolo[4,5-d]pyrimidine are considered privileged scaffolds in medicinal chemistry. They are often used to create molecular libraries that serve as leads for drug discovery .

Exploration of Complex Molecule Synthesis

The compound’s ring system is an example of a complex molecular structure that can be synthesized through atom-economical and environmentally benign processes . This is important for the sustainable production of pharmaceuticals.

未来方向

The compound and its related structures have potential for further exploration in medicinal chemistry due to their demonstrated biological activities . Future research could focus on optimizing the synthesis process, exploring the compound’s reactivity with various reagents, and investigating its potential therapeutic applications.

作用机制

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28 , a ubiquitin-specific protease. USP28 is involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

The compound likely interacts with its target through reversible binding . The binding may directly affect the protein levels of the target, leading to changes in the target’s activity . The exact mode of action for this specific compound requires further investigation.

Result of Action

Related compounds have been shown to inhibit cell proliferation and induce cell cycle arrest . Additionally, one study found that a similar compound could significantly inhibit colony formation, increase cellular ROS levels, suppress EGFR expression, and induce apoptosis in PC3 cells .

属性

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6O2S/c1-2-30-17-6-4-3-5-16(17)25-18(29)12-31-21-19-20(23-13-24-21)28(27-26-19)11-14-7-9-15(22)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHJZNFOWOJBOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2769674.png)

![4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B2769678.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide](/img/structure/B2769682.png)

![N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2769683.png)

![4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2769686.png)